molecular formula C12H12N2O3S2 B1298965 [(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid CAS No. 332383-09-2

[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid

Cat. No. B1298965
M. Wt: 296.4 g/mol
InChI Key: ARGSLYMLRAVKOA-UHFFFAOYSA-N
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Description

[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid is a compound that can be inferred to belong to a class of thiazole derivatives. These derivatives are known for their potential biological activities, which include antimicrobial properties. The compound of interest is likely to possess similar properties due to the presence of the benzothiazole moiety, which is a common feature in molecules with antimicrobial activity.

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves multi-step reactions. For instance, the synthesis of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives is achieved by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of a base such as K2CO3 in acetone . Although the exact synthesis of [(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid is not detailed, it is likely to follow a similar pathway, involving the formation of an amide linkage and the introduction of a sulfanyl group.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically confirmed using spectroscopic techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (1H-NMR), and Fast Atom Bombardment Mass Spectrometry (FAB+-MS) . These techniques allow for the elucidation of the chemical structure, including the identification of functional groups and the overall molecular framework.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The sulfanyl group, in particular, can participate in nucleophilic substitution reactions, which can be utilized to further modify the compound or to attach it to other molecules, potentially altering its biological activity. The amide linkage present in the compound is typically more stable but can be hydrolyzed under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the thiazole core. The presence of a benzothiazole group is likely to increase the compound's aromatic character and could affect its solubility in organic solvents. The antimicrobial activity of these compounds is a significant chemical property, with some derivatives showing significant levels of activity against various bacterial and fungal strains . Additionally, related compounds have been screened for enzyme inhibition activity and have shown relative activity against enzymes like acetylcholinesterase .

Safety And Hazards

The safety data sheet for this compound indicates that it is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . It also states that this substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

properties

IUPAC Name

2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-7-2-3-8-9(4-7)19-12(13-8)14-10(15)5-18-6-11(16)17/h2-4H,5-6H2,1H3,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGSLYMLRAVKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357207
Record name SBB028005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylacetic acid

CAS RN

332383-09-2
Record name SBB028005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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